N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride
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Overview
Description
N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride is a complex organic compound that features a tetrazole ring and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Benzodioxin Moiety: This step involves the reaction of the tetrazole intermediate with a benzodioxin derivative under suitable conditions, often involving a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution could introduce various functional groups at the tetrazole ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways . The benzodioxin moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-substituted tetrazoles share the tetrazole ring structure and exhibit similar reactivity.
Benzodioxin Derivatives: Compounds containing the benzodioxin moiety, such as certain pharmaceuticals, can be compared in terms of their chemical and biological properties.
Uniqueness
N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride is unique due to the combination of the tetrazole and benzodioxin structures, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2.ClH/c1-15(2,3)20-18-13(17-19-20)10-16-9-11-5-4-6-12-14(11)22-8-7-21-12;/h4-6,16H,7-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPFUXGLBDBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNCC2=C3C(=CC=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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